N-(4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3-methylphenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]sulfonyl]-3-methylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S2/c1-14-13-16(22-15(2)24)7-8-20(14)28(25,26)23-10-9-19(27-12-11-23)17-5-3-4-6-18(17)21/h3-8,13,19H,9-12H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDLUGFQKVFZBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)N2CCC(SCC2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3-methylphenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazepane ring, followed by the introduction of the sulfonyl group and the acetamide moiety. Common reagents used in these steps include chlorinating agents, sulfonyl chlorides, and amines. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety protocols, and implementing purification techniques such as crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction may involve the conversion of the thiazepane ring or the sulfonyl group.
Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the sulfonyl group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides. Substitution reactions could introduce various functional groups onto the aromatic ring or the sulfonyl group.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group is known to form strong interactions with biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The specific pathways involved depend on the compound’s structure and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, this section compares the compound with three analogs:
Structural Analog: (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide (Compound 3)
- Structure : Features a tetrahydrofuran-derived oxo ring instead of the 1,4-thiazepane core. The sulfamoyl group is linked to a phenylacetamide backbone .
- Synthesis : Prepared via acetylation of sulfanilyl chloride with a tetrahydrofuran-3-amine intermediate, yielding a 57% product with a melting point of 174–176°C .
- Spectroscopic Data :
Pharmacological Analog: Sulfonamide-Based Kinase Inhibitors
Sulfonamide derivatives like Dorzolamide (carbonic anhydrase inhibitor) and Sunitinib (tyrosine kinase inhibitor) share functional group similarities. The target compound’s 2-chlorophenyl group may confer enhanced binding to hydrophobic enzyme pockets compared to bulkier substituents in Sunitinib. However, its larger molecular weight (~480 g/mol) could reduce bioavailability relative to Dorzolamide (MW: 324 g/mol) .
Thiazepane-Containing Analogs
Compounds with 1,4-thiazepane cores (e.g., Tianeptine ) often exhibit neuropharmacological activity. The target compound’s sulfonyl-acetamide moiety diverges from Tianeptine’s carboxylic acid group, likely altering target specificity from serotonin modulation to enzyme inhibition .
Research Findings and Limitations
- Synthetic Challenges : The target compound’s synthesis likely requires multi-step functionalization of the thiazepane ring, a process more complex than the tetrahydrofuran analog in Compound 3 .
- Spectroscopic Gaps: No NMR or mass spectrometry data are publicly available for the target compound, limiting direct comparison with analogs.
Biological Activity
N-(4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3-methylphenyl)acetamide is a complex compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, and relevant research findings.
Chemical Structure and Synthesis
The compound features a thiazepan ring, which is known for its diverse biological activities. The synthesis of this compound typically involves multi-step reactions, including the formation of the thiazepan ring and the introduction of various substituents. The sulfonamide group is particularly significant as it often enhances the bioactivity of the molecule.
Research indicates that compounds similar to this compound may interact with various biological targets:
- Neurotransmitter Modulation : Some studies suggest that thiazepan derivatives can modulate neurotransmitter systems, particularly affecting serotonin and acetylcholine levels in the brain. This modulation could have implications for treating neurological disorders .
- Antimicrobial Properties : Thiazepan compounds have been explored for their antimicrobial activities. The sulfonamide moiety is known to exhibit antibacterial properties, potentially making these compounds useful in combating resistant bacterial strains .
In Vitro and In Vivo Studies
Recent studies have demonstrated the biological activity of similar thiazepan derivatives through various experimental setups:
- In Vitro Studies : Experiments using cell lines have shown that these compounds can inhibit cell proliferation in certain cancer types. For instance, a related thiazepan compound was found to induce apoptosis in cancer cells by activating specific apoptotic pathways .
- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of these compounds. Results indicated that they could effectively cross the blood-brain barrier and exert neuroprotective effects in models of neurodegeneration .
Case Studies
- Neuroprotection in Animal Models : A study assessed the neuroprotective effects of a thiazepan derivative similar to this compound in mice subjected to induced oxidative stress. The results showed significant reductions in markers of oxidative damage and improved cognitive function post-treatment .
- Antimicrobial Efficacy : Another case study focused on a related sulfonamide compound's ability to inhibit bacterial growth. The compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
Summary of Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
